2-Amino-6-bromopyridine CAS number and properties
2-Amino-6-bromopyridine CAS number and properties
An In-depth Technical Guide to 2-Amino-6-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromopyridine is a disubstituted pyridine derivative that serves as a crucial building block in organic synthesis.[1] Its unique structure, featuring both an amino group and a bromine atom on the pyridine ring, makes it a versatile intermediate for creating a wide range of complex molecules.[2][3] This compound is particularly valuable in the pharmaceutical and agrochemical industries, where it is utilized in the development of novel bioactive compounds, including anti-HIV agents, anti-inflammatory agents, and herbicides.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.
Core Properties and Identification
2-Amino-6-bromopyridine is commercially available as a solid, typically in powder or crystalline form, with a color ranging from off-white to light brown.[2][4]
Table 1: Chemical and Physical Properties of 2-Amino-6-bromopyridine
| Property | Value | Citations |
| CAS Number | 19798-81-3 | [1][2][5] |
| Molecular Formula | C₅H₅BrN₂ | [2][5][6] |
| Molecular Weight | 173.01 g/mol | [2][5][6][7] |
| Appearance | Off-white to yellowish solid; White to light brown powder/crystal. | [2][4][6][8] |
| Melting Point | 88-91 °C | [1][2][5] |
| Solubility | Slightly soluble in water. Soluble in polar organic solvents (e.g., DMF). Poor solubility in less polar solvents (e.g., chloroform). | [1][9] |
| Purity | Commonly available at ≥98% | [2][4][5] |
| Storage Temperature | 0-8 °C | [2] |
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability | Citations |
| ¹H NMR | Available | [10] |
| ¹³C NMR | Available | [10][11] |
| IR Spectrum | Available | [4][10] |
| Mass Spectrum | Available | [10] |
Applications in Research and Development
The strategic positioning of the amino and bromo substituents allows 2-Amino-6-bromopyridine to undergo a variety of chemical transformations, making it a valuable precursor for complex heterocyclic systems.[3]
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of a wide range of pharmaceuticals.[2] It has been employed in the creation of anti-HIV agents, β-amyloid inhibitors for potential Alzheimer's disease treatment, and compounds targeting neurological disorders, cancer, and inflammation.[1][2][9]
-
Agrochemical Development : In the agrochemical sector, it serves as a foundational molecule for designing effective herbicides and pesticides, contributing to crop protection.[2][3]
-
Organic Synthesis : The compound is widely used as a building block for nitrogen-containing bicyclic and polycyclic compounds.[1] It readily participates in palladium-catalyzed cross-coupling reactions (such as Suzuki, Heck, and Sonogashira), nucleophilic aromatic substitutions, and other functional group interconversions.[3]
Experimental Protocols: Synthesis
One common method for the preparation of 2-Amino-6-bromopyridine is through the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[12]
Protocol: Synthesis via Hofmann Degradation
This method involves the reaction of 6-bromo-2-pyridinecarboxamide with sodium hypobromite, which is prepared in situ from bromine and a sodium hydroxide solution.[12]
Materials:
-
6-bromo-2-pyridinecarboxamide
-
Sodium hydroxide (NaOH)
-
Liquid bromine (Br₂)
-
Dichloromethane (or other suitable organic solvent)
-
Petroleum ether
-
Water
Procedure:
-
Prepare a 2.0-4.0 mol/L solution of sodium hydroxide in water and cool it to between -5 °C and 0 °C in an ice-salt bath.
-
Slowly add liquid bromine dropwise to the cold lye solution. Stir the mixture for approximately 1 hour to generate the sodium hypobromite solution.[12] The molar ratio of the starting amide to NaOH should be 1:4-8, and to bromine, 1:1-2.[12]
-
At room temperature, add 6-bromo-2-pyridinecarboxamide to the sodium hypobromite solution in portions until it is completely dissolved.[12]
-
Heat the reaction mixture to 50-80 °C (optimally 60-70 °C) and maintain this temperature for 0.5-2 hours.[12]
-
Cool the mixture down to 0 °C to precipitate the crude product.
-
Filter the mixture to collect the solid crude product.
-
Extract the filtrate with an organic solvent like dichloromethane. Combine the organic extracts and remove the solvent under reduced pressure to obtain more crude product.[12]
-
Combine all crude product and recrystallize from petroleum ether. Dry the purified product to obtain 2-amino-6-bromopyridine as a white solid.[12]
This one-step reaction provides a relatively simple process with reported yields of approximately 50-55%.[12]
Reaction Workflow Diagram
The synthesis of 2-Amino-6-bromopyridine via Hofmann degradation can be visualized as a multi-step, one-pot process.
Caption: Workflow for the synthesis of 2-Amino-6-bromopyridine.
Safety and Handling
2-Amino-6-bromopyridine is classified as a warning-level hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.
-
Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment : It is recommended to use a dust mask (type N95 or equivalent), chemical safety goggles, and gloves when handling this compound.
-
Storage : Store in a cool, dry, and well-ventilated area in a tightly sealed container.[13] It is classified under storage class 11 for combustible solids.
References
- 1. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Amino-6-bromopyridine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 2-Amino-6-bromopyridine 98 19798-81-3 [sigmaaldrich.com]
- 6. 2-Amino-6-bromopyridine | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-bromopyridine 19798-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Page loading... [wap.guidechem.com]
- 10. 2-Amino-6-bromopyridine(19798-81-3) 1H NMR spectrum [chemicalbook.com]
- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 12. CN101704781A - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 13. cphi-online.com [cphi-online.com]
